

Carbazole-9-carbonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name:	Carbazole-9-carbonyl Chloride
CAS No.:	73500-82-0
Cat. No.:	B1274715

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This guide provides an in-depth exploration of **Carbazole-9-carbonyl chloride** (CAS No. 73500-82-0), a pivotal reagent in modern organic synthesis. Tailored for researchers, medicinal chemists, and material scientists, this document moves beyond simple procedural outlines to deliver a nuanced understanding of the compound's synthesis, reactivity, and application. Herein, we dissect the causal relationships that govern its utility, offering field-proven insights to empower your research and development endeavors.

Introduction: The Strategic Importance of Carbazole-9-carbonyl Chloride

Carbazole-9-carbonyl chloride stands as a critical building block, prized for its ability to introduce the carbazole moiety into a diverse array of molecular architectures. The carbazole core, a rigid, electron-rich aromatic system, imparts unique photophysical and electronic properties to its derivatives.[1] This has led to its widespread use in the development of high-performance organic electronics, particularly as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[2][3] Furthermore, the carbazole scaffold

is a recognized pharmacophore, with numerous derivatives exhibiting potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Carbazole-9-carbonyl chloride serves as a highly efficient electrophilic agent for the N-functionalization of the carbazole nucleus. The carbonyl chloride group is a reactive handle that readily undergoes nucleophilic acyl substitution, allowing for the facile formation of amides, esters, and other derivatives, thereby providing a gateway to a vast chemical space for drug discovery and materials science.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of **Carbazole-9-carbonyl chloride** is fundamental to its effective use.

Physical Properties

The key physicochemical properties are summarized in the table below, compiled from various supplier and database sources.[4][5][6]

Property	Value	Source(s)
CAS Number	73500-82-0	[4][5]
Molecular Formula	C ₁₃ H ₈ ClNO	[5]
Molecular Weight	229.66 g/mol	[5]
Appearance	White to off-white crystalline powder	[4]
Melting Point	103 - 106 °C	[4][6]
Purity	≥98% (by GC)	[4]
Solubility	Soluble in many organic solvents like THF, DCM, DMF. Reacts with protic solvents.	Inferred

Analytical Characterization

Accurate identification and quality control are paramount. The following represents typical spectroscopic data for **Carbazole-9-carbonyl chloride**.

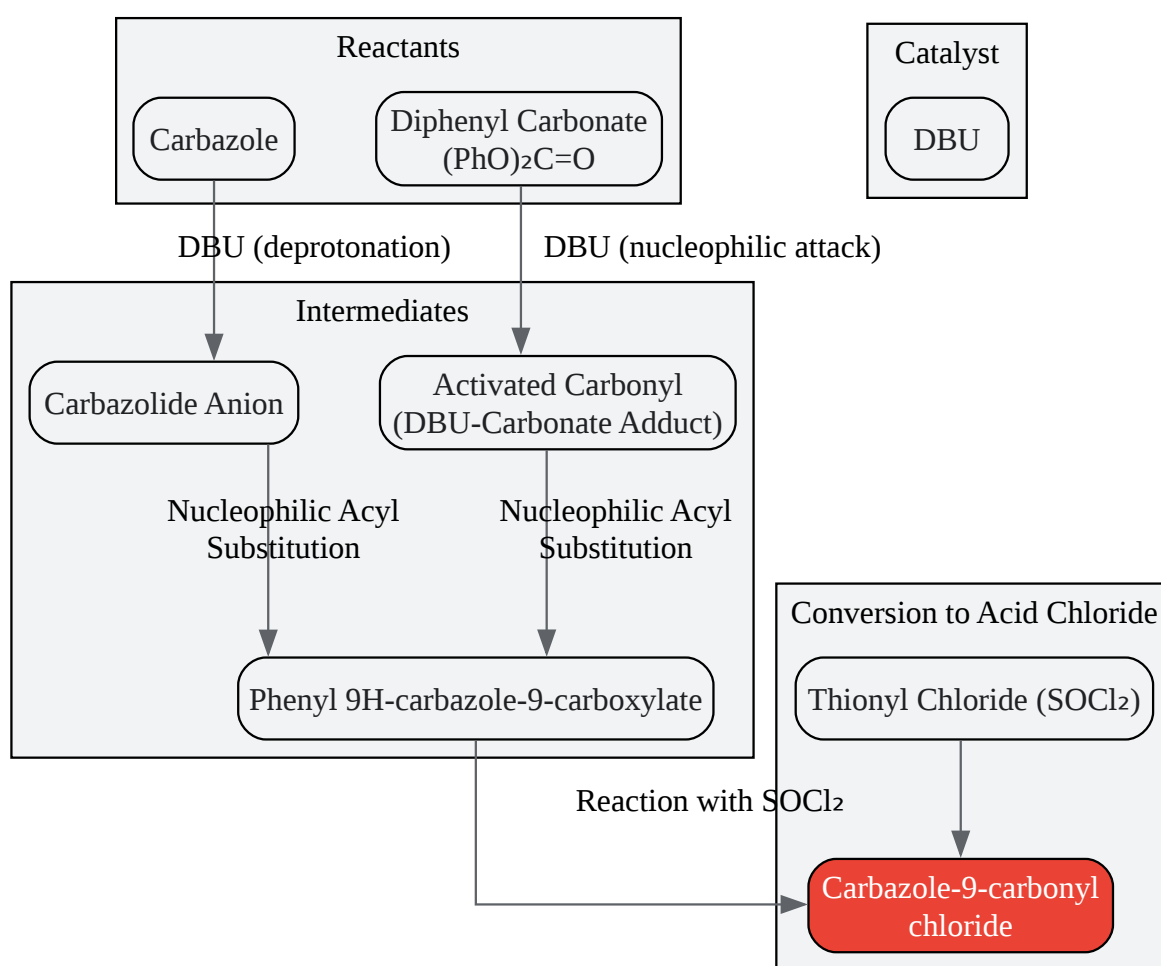
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is dominated by a strong, sharp absorption band characteristic of the acid chloride carbonyl stretch.
 - C=O Stretch: A very strong and sharp peak is expected in the range of 1750-1785 cm^{-1} . This region is characteristic of acyl chlorides and is shifted to a higher wavenumber compared to ketones or amides due to the inductive effect of the chlorine atom.
 - Aromatic C=C Stretch: Multiple peaks of medium intensity are expected between 1600-1450 cm^{-1} , corresponding to the vibrations of the carbazole ring system.[7]
 - Aromatic C-H Stretch: Peaks will appear above 3000 cm^{-1} .[8]
 - C-N Stretch: A peak around 1330-1250 cm^{-1} is indicative of the C-N bond within the carbazole ring.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show signals exclusively in the aromatic region. Due to the symmetry of the carbazole ring, a complex multiplet pattern is expected between 7.2 and 8.2 ppm. The protons closest to the nitrogen (at positions 4 and 5) and those adjacent to the carbonyl group's influence will be shifted downfield.
 - ^{13}C NMR: The carbon spectrum will show a characteristic downfield signal for the carbonyl carbon.
 - C=O Carbon: Expected in the range of 165-170 ppm.[9]
 - Aromatic Carbons: A series of signals between 110 and 140 ppm will correspond to the carbons of the carbazole ring. Quaternary carbons will typically show weaker signals.

Synthesis and Purification

The synthesis of **Carbazole-9-carbonyl chloride** involves the introduction of a carbonyl chloride group at the nitrogen atom of the carbazole ring. While historically accomplished using hazardous reagents like phosgene, safer, modern alternatives are preferred.

Phosgene-Free Synthetic Route: The Diphenyl Carbonate Method

A greener and safer approach to the N-carboxylation of carbazole utilizes diphenyl carbonate as a phosgene substitute. This method avoids the high toxicity of phosgene and proceeds under relatively mild conditions. The reaction is typically catalyzed by a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).



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Caption: Phosgene-free synthesis pathway.

Rationale: DBU serves a dual role. It is basic enough to deprotonate the N-H of carbazole, forming the nucleophilic carbazolide anion. Simultaneously, it can act as a nucleophilic catalyst, activating the diphenyl carbonate. The subsequent nucleophilic attack of the carbazolide anion on the activated carbonate, followed by the elimination of phenoxide, yields the stable intermediate, phenyl 9H-carbazole-9-carboxylate. This ester can then be converted to the target acyl chloride by reaction with an appropriate chlorinating agent like thionyl chloride (SOCl₂).

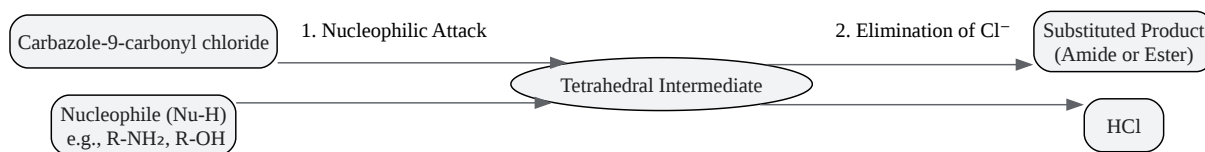
Purification Protocol

Carbazole-9-carbonyl chloride is sensitive to moisture and should be handled accordingly.

- **Initial Work-up:** After synthesis, the crude product is typically obtained by removing the solvent under reduced pressure.
- **Recrystallization (Self-Validating Step):** Purity is critical for subsequent reactions. Recrystallization from a non-protic solvent such as hexanes or a mixture of hexanes and dichloromethane is an effective purification method. The formation of well-defined crystals is a visual indicator of increasing purity. The melting point of the recrystallized product should be sharp and within the expected range (103-106 °C)[4][6]; a broad or depressed melting point indicates the presence of impurities.
- **Drying and Storage:** The purified crystals should be dried thoroughly under vacuum to remove residual solvent. It is imperative to store **Carbazole-9-carbonyl chloride** under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator, to prevent hydrolysis.[4]

Reactivity and Key Synthetic Transformations

The synthetic utility of **Carbazole-9-carbonyl chloride** is rooted in the high reactivity of the acyl chloride group toward nucleophiles. The reaction proceeds via a classic nucleophilic acyl substitution mechanism.



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Caption: General Nucleophilic Acyl Substitution Mechanism.

Mechanistic Insight: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate. The carbonyl double bond is subsequently reformed by the expulsion of the chloride ion, which is an excellent leaving group. The protonated nucleophile then loses a proton, often scavenged by a mild base added to the reaction, to yield the final neutral product and a hydrochloride salt.

Formation of Carboxamides

The reaction with primary or secondary amines is typically rapid and high-yielding, forming stable N-substituted carbazole-9-carboxamides. These amides are prevalent in medicinal chemistry.

Field-Proven Insight: The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermicity and in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the HCl byproduct. The base prevents the protonation of the starting amine, which would render it non-nucleophilic.

Exemplary Protocol: Synthesis of N-(4-methoxyphenyl)-9H-carbazole-9-carboxamide

This protocol illustrates a typical amidation reaction.

- **Reaction Setup:** To a solution of 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add a solution of **Carbazole-9-carbonyl chloride** (1.05 eq) in anhydrous DCM dropwise over 15 minutes.

- **Reaction Execution:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Work-up (Self-Validation):** Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to remove any remaining acid), and brine. The separation of distinct organic and aqueous layers with no emulsion indicates a successful wash.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.
- **Characterization:** Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new N-H signal (if a primary amine was used) in the ¹H NMR and the shift of the carbonyl peak in the ¹³C NMR provide evidence of successful amide formation.

Formation of Esters

Alcohols and phenols react similarly to form carbazole-9-carboxylates. These reactions may be slower than amidations and sometimes require heating or a stronger base/catalyst like 4-dimethylaminopyridine (DMAP).

Exemplary Protocol: Synthesis of Phenyl 9H-carbazole-9-carboxylate

- **Reaction Setup:** To a solution of phenol (1.0 eq) and pyridine (1.5 eq) in anhydrous tetrahydrofuran (THF) at room temperature, add **Carbazole-9-carbonyl chloride** (1.1 eq) portion-wise.
- **Reaction Execution:** Stir the mixture at room temperature for 6-12 hours, monitoring by TLC.
- **Work-up:** Dilute the mixture with ethyl acetate and wash with water, 1M NaOH (to remove unreacted phenol), and brine.
- **Purification and Characterization:** Dry the organic phase, concentrate, and purify the residue by column chromatography to yield the desired ester.

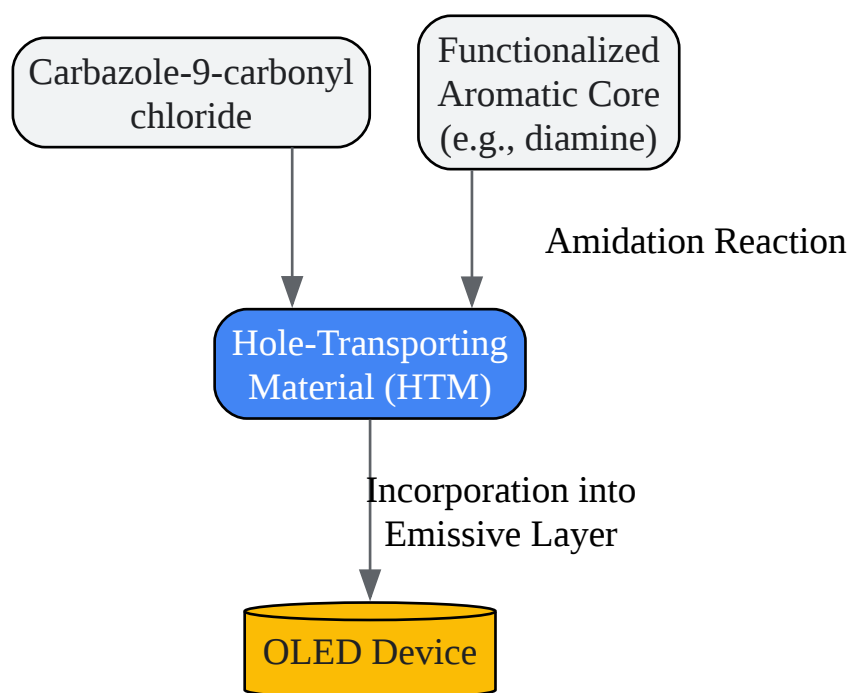
Applications in Research and Development

The versatility of **Carbazole-9-carbonyl chloride** makes it a valuable tool across multiple scientific disciplines.

Materials Science: OLEDs and Organic Photovoltaics

Carbazole derivatives are renowned for their hole-transporting capabilities and high triplet energy levels, making them excellent host materials for phosphorescent OLEDs (PhOLEDs).

Carbazole-9-carbonyl chloride is a key starting material for creating these complex structures. By reacting it with various amine- or alcohol-functionalized aromatic cores, scientists can synthesize novel host materials with tailored electronic properties.^{[2][10]}



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Caption: Workflow for HTM synthesis using C9CC.

Medicinal Chemistry and Drug Development

The carbazole nucleus is a privileged scaffold in medicinal chemistry. **Carbazole-9-carbonyl chloride** provides a direct route to synthesize libraries of carbazole-9-carboxamides for screening against various biological targets. For instance, carbazole derivatives have been

investigated as kinase inhibitors, showcasing the importance of this class of compounds in oncology research.^[11] The ability to rapidly diversify the substituent on the amide nitrogen allows for systematic structure-activity relationship (SAR) studies.

Handling, Safety, and Disposal

As a reactive acyl chloride, **Carbazole-9-carbonyl chloride** requires careful handling.

Safety and Personal Protective Equipment (PPE)

- Hazards: Causes skin irritation and serious eye irritation. It is moisture-sensitive and will hydrolyze to carbazole-9-carboxylic acid and HCl. Inhalation of dust may cause respiratory tract irritation.
- PPE: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.

Storage and Stability

Store in a cool, dry place away from moisture. The container should be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen).^[4]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Small amounts can be quenched carefully by slowly adding to a stirred, cold solution of sodium bicarbonate.

Conclusion

Carbazole-9-carbonyl chloride is more than a mere reagent; it is a strategic tool for molecular innovation. Its robust reactivity, governed by the principles of nucleophilic acyl substitution, provides reliable and efficient access to a vast landscape of functional molecules. From the vibrant screens of next-generation displays to the intricate world of targeted pharmaceuticals, the derivatives of this compound are enabling significant technological and medical advancements. This guide has aimed to provide not just the "how" but the "why," equipping the practicing scientist with the foundational knowledge and practical insights necessary to fully exploit the synthetic potential of this versatile chemical building block.

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